

An In-depth Technical Guide to Ethyl 3-hydroxy-3-methylbutanoate

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Compound of Interest

Compound Name: *Ethyl 3-hydroxy-3-methylbutanoate*

Cat. No.: *B102028*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **Ethyl 3-hydroxy-3-methylbutanoate**. The information is intended for use in research, synthesis, and drug development applications.

Chemical Identity and Physicochemical Properties

Ethyl 3-hydroxy-3-methylbutanoate, also known as the Reformatsky product from acetone and ethyl bromoacetate, is a β -hydroxy ester. It possesses a tertiary alcohol and an ester functional group, making it a valuable chiral building block in organic synthesis.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Source(s)
IUPAC Name	ethyl 3-hydroxy-3-methylbutanoate	[1]
Synonyms	Ethyl 3-methyl-3-hydroxybutanoate, Reformatsky Ester	[2]
CAS Number	18267-36-2	[1] [2]
Molecular Formula	C ₇ H ₁₄ O ₃	[3]
Molecular Weight	146.18 g/mol	
Physical Form	Liquid	[1]
Boiling Point	215.7 ± 13.0 °C at 760 mmHg	[4]
Density	1.0 ± 0.1 g/cm ³	[4]
Refractive Index	1.434	[4]
InChI Key	HKEDUIGHSRRIKD-UHFFFAOYSA-N	[2]

Spectroscopic Data

Detailed experimental spectra for **Ethyl 3-hydroxy-3-methylbutanoate** are not widely published. The following tables provide expected spectroscopic characteristics based on its chemical structure and data from closely related analogs, such as ethyl 3-hydroxybutanoate.[\[5\]](#) [\[6\]](#)[\[7\]](#)

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (Solvent: CDCl₃)

¹ H NMR	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.15	Quartet (q)	2H		-O-CH ₂ -CH ₃
~3.50	Singlet (s)	1H		-OH
~2.50	Singlet (s)	2H		-CH ₂ -C(OH)-
~1.25	Triplet (t)	3H		-O-CH ₂ -CH ₃
~1.20	Singlet (s)	6H		-C(OH)-(CH ₃) ₂
¹³ C NMR	Chemical Shift (δ , ppm)		Assignment	
~173	C=O (Ester)			
~69	C-OH (Quaternary)			
~61	-O-CH ₂ -CH ₃			
~45	-CH ₂ -C(OH)-			
~29	-C(OH)-(CH ₃) ₂			
~14	-O-CH ₂ -CH ₃			

Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

Spectroscopy	Feature	Value	Assignment
IR	Broad Peak	3500-3300 cm ⁻¹	O-H stretch (alcohol)
Strong, Sharp Peak	~1730 cm ⁻¹		C=O stretch (ester)
Peaks	1250-1000 cm ⁻¹		C-O stretch
MS (EI)	Molecular Ion (M ⁺)	m/z 146	C ₇ H ₁₄ O ₃ ⁺
Major Fragments	m/z 131	[M - CH ₃] ⁺	
m/z 101		[M - OCH ₂ CH ₃] ⁺	
m/z 59		[C(OH)(CH ₃) ₂] ⁺	

Synthesis: The Reformatsky Reaction

Ethyl 3-hydroxy-3-methylbutanoate is classically synthesized via the Reformatsky reaction. [8] This organozinc-based reaction forms a carbon-carbon bond between a ketone (acetone) and an α -halo ester (ethyl bromoacetate).

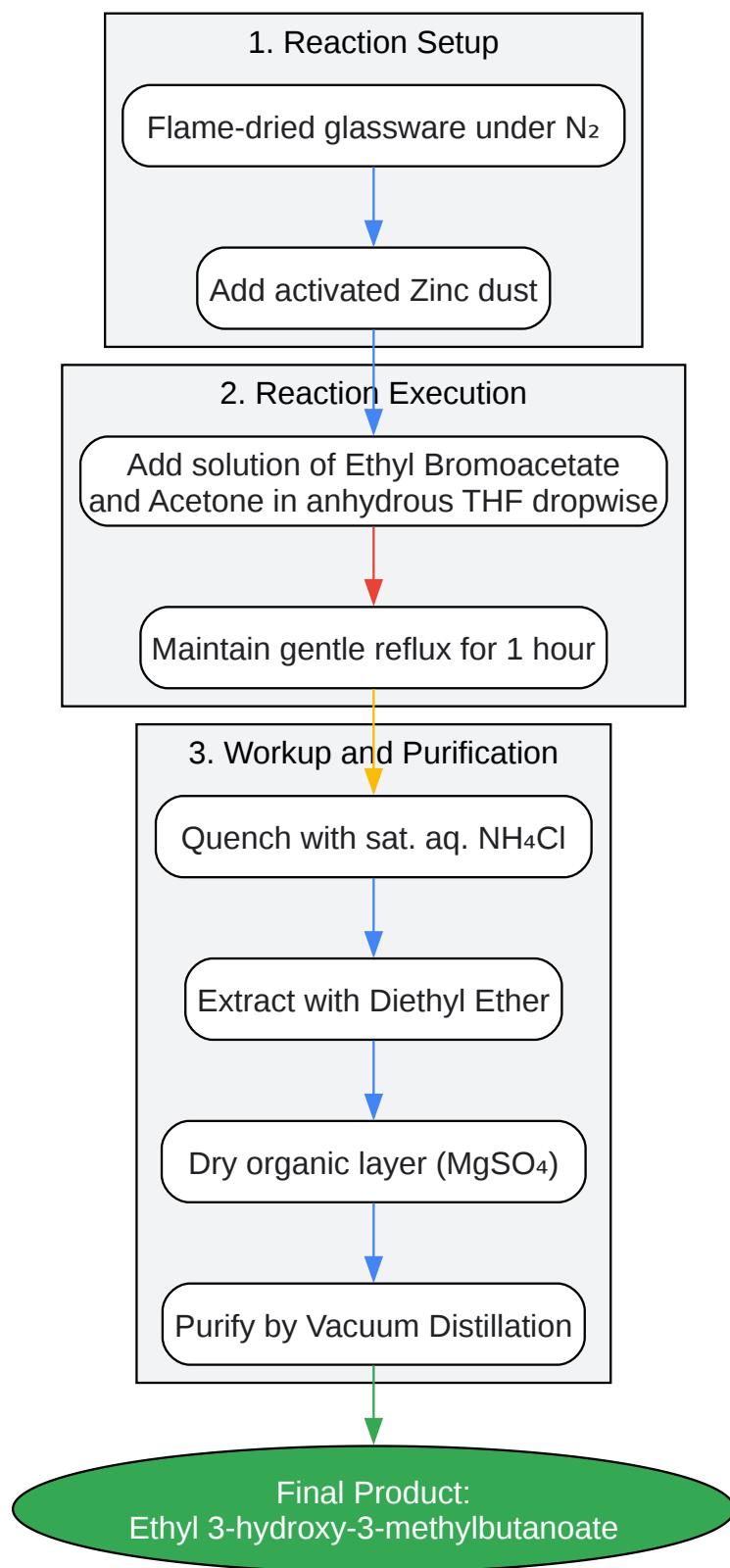
Experimental Protocol: Synthesis of Ethyl 3-hydroxy-3-methylbutanoate

Materials:

- Zinc dust, activated (e.g., with I₂ or HCl wash)
- Ethyl bromoacetate
- Acetone, anhydrous
- Anhydrous diethyl ether or Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Iodine crystal (for initiation)

Procedure:

- Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
- Zinc Activation: Place activated zinc dust (1.2 equivalents) in the flask. Add a single crystal of iodine to aid in initiating the reaction.
- Reagent Addition: Add anhydrous solvent (e.g., THF) to the flask. In the dropping funnel, prepare a solution of ethyl bromoacetate (1.0 equivalent) and anhydrous acetone (1.1 equivalents) in the same anhydrous solvent.
- Initiation: Add a small portion of the ester/ketone solution to the zinc suspension and warm gently. The initiation is indicated by the disappearance of the iodine color and gentle refluxing.
- Reaction: Once initiated, add the remainder of the solution from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete reaction.
- Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure **Ethyl 3-hydroxy-3-methylbutanoate**.



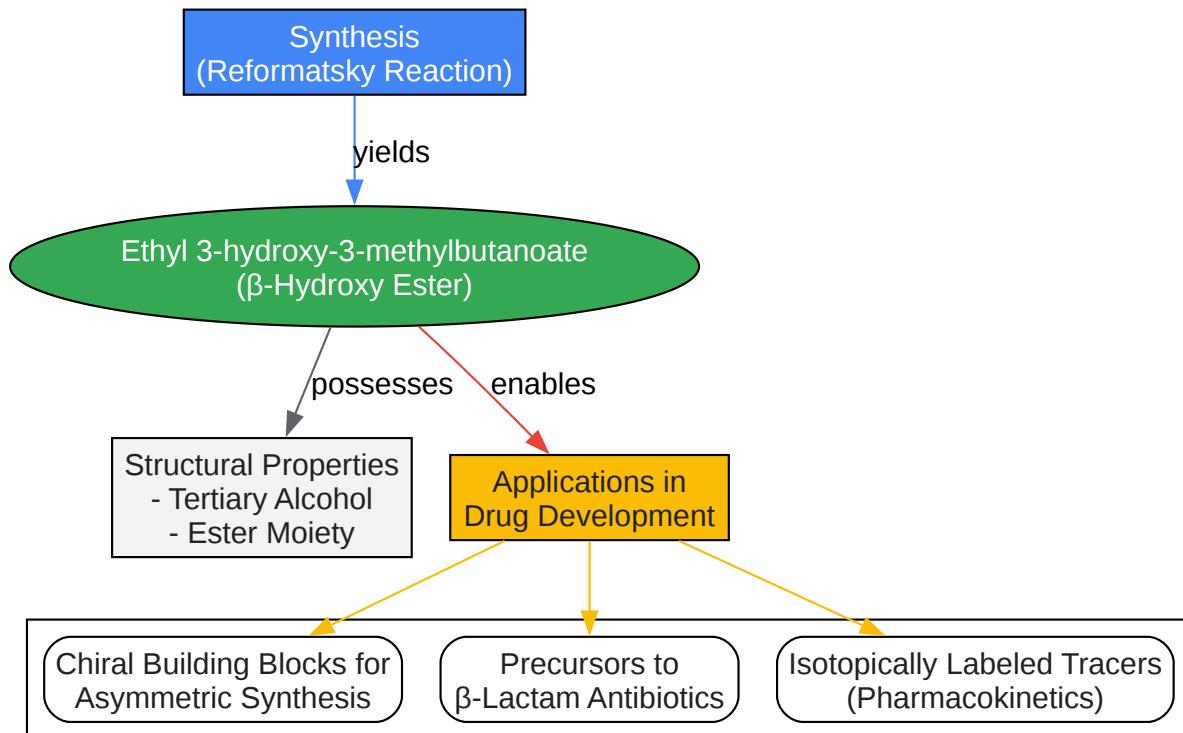
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Synthesis workflow for **Ethyl 3-hydroxy-3-methylbutanoate**.

Applications in Research and Drug Development

β -hydroxy esters are a fundamentally important class of molecules in medicinal chemistry and drug development. Their bifunctional nature (containing both a hydroxyl and an ester group) allows for diverse chemical transformations.

- **Chiral Building Blocks:** The hydroxyl group at the β -position creates a chiral center (unless $R_1=R_2$ as in the title compound). Enantiomerically pure β -hydroxy esters are highly sought-after starting materials for the asymmetric synthesis of complex drug molecules.^[9] They are key intermediates in the synthesis of pharmaceuticals such as certain statins and antidepressants. For instance, derivatives of β -hydroxy esters are precursors to selective serotonin reuptake inhibitors like fluoxetine.^[9]
- **Precursors to β -Lactams:** The β -hydroxy ester moiety is a direct precursor to the β -lactam ring, the core structure of widely used antibiotics, including penicillins and cephalosporins.
- **Pharmacokinetic Studies:** Isotopically labeled versions, such as deuterium-labeled **Ethyl 3-hydroxy-3-methylbutanoate**, are used as tracers in drug development to study the pharmacokinetic and metabolic profiles of drug candidates.
- **Prodrug Development:** The ester functionality can be used as a promoiety in prodrug design to improve the bioavailability of a parent drug. In vivo, ubiquitous esterase enzymes can cleave the ester to release the active pharmaceutical ingredient.



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Logical relationships of **Ethyl 3-hydroxy-3-methylbutanoate**.

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